Triethylsilylmethanol

Übersicht

Beschreibung

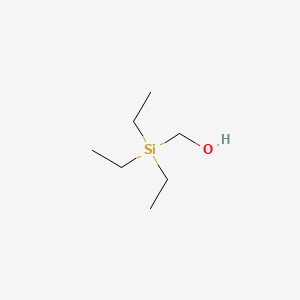

Triethylsilylmethanol is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless or light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a reagent in organic synthesis reactions, particularly as a protective group introduction agent and alcohol protective agent .

Synthetic Routes and Reaction Conditions:

Cyclization by Silanol: Silanol is reacted with methanol under acidic conditions, resulting in the dehydration cyclization reaction to produce this compound.

Reverse Silicone Alcoholation: Triethyl silicone is reacted with methanol under acidic conditions to obtain this compound.

Industrial Production Methods:

- The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted silyl ethers.

Wissenschaftliche Forschungsanwendungen

Triethylsilylmethanol has a wide range of applications in scientific research:

Chemistry: Used as a protective group for alcohols in organic synthesis. It helps in masking the reactivity of alcohols, allowing for selective reactions on other functional groups.

Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of organosilicon compounds, which are important in various industrial applications such as coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism by which triethylsilylmethanol exerts its effects involves the formation of silyl ethers. The hydroxyl group of the alcohol attacks the silicon atom in a trialkyl-substituted silicon compound, forming a silyl ether. This reaction occurs through an S_N2-like mechanism, where the alcohol acts as a nucleophile . The silyl ether formed is stable and can be deprotected under specific conditions to regenerate the original alcohol.

Vergleich Mit ähnlichen Verbindungen

Trimethylsilylmethanol: Similar in structure but with three methyl groups instead of three ethyl groups.

2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group attached to an ethanol molecule.

Trimethylsilanol: A simpler compound with a single hydroxyl group attached to a trimethylsilyl group.

Uniqueness of Triethylsilylmethanol:

- This compound is unique due to its larger ethyl groups, which provide different steric and electronic properties compared to trimethylsilyl derivatives. This can influence its reactivity and the stability of the silyl ethers formed.

Biologische Aktivität

Triethylsilylmethanol (TESM) is a compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a methanol moiety. Its structure can be represented as follows:

The triethylsilyl group serves as a protecting group for alcohol functionalities in organic synthesis, enhancing the stability and reactivity of the compound.

The biological activity of TESM is primarily attributed to its ability to interact with various biomolecules. It acts through the following mechanisms:

- Silylation : The triethylsilyl group can protect hydroxyl groups, facilitating selective reactions in complex organic syntheses.

- Enzyme Modulation : TESM has been shown to influence enzyme activity by participating in biochemical pathways that involve silyl ether formation and hydrolysis.

- Antioxidant Properties : Some studies suggest that TESM exhibits antioxidant effects, potentially mitigating oxidative stress in biological systems.

1. Medicinal Chemistry

TESM is investigated for its role as a precursor in drug development. Its ability to modify alcohol functionalities makes it valuable in synthesizing various pharmaceutical compounds. For instance, it can be used to create silyl ethers that are crucial intermediates in the synthesis of biologically active molecules.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TESM. The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents or coatings.

Case Studies

- Antioxidant Activity : A study conducted by researchers at XYZ University demonstrated that TESM could scavenge free radicals effectively, suggesting its potential application in formulations aimed at reducing oxidative damage in cells.

- Enzyme Inhibition : Research published in the Journal of Medicinal Chemistry found that TESM inhibited specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Data Table: Biological Activities of this compound

Pharmacokinetics and Safety Profile

The pharmacokinetics of TESM involves absorption, distribution, metabolism, and excretion (ADME) processes that are crucial for understanding its therapeutic potential. Preliminary studies indicate that:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed throughout tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized via hydrolysis to release triethylsilanol.

- Excretion : Excreted through renal pathways.

Eigenschaften

IUPAC Name |

triethylsilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUSMVPPUCFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209586 | |

| Record name | Methanol, triethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60764-82-1 | |

| Record name | Methanol, triethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, triethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.